An In-depth Technical Guide to the Chemical Properties of 4'-Isobutylacetophenone
An In-depth Technical Guide to the Chemical Properties of 4'-Isobutylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isobutylacetophenone, a key aromatic ketone, serves as a critical precursor in the industrial synthesis of Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Ibuprofen is renowned for its analgesic, anti-inflammatory, and antipyretic properties.[1] The efficient conversion of 4'-isobutylacetophenone to Ibuprofen is a cornerstone of modern pharmaceutical manufacturing.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4'-isobutylacetophenone, tailored for professionals in research and drug development.
Chemical and Physical Properties
4'-Isobutylacetophenone is a clear, colorless to pale yellow liquid.[2][3] It possesses a characteristic sweet, floral odor, which also leads to its use in the fragrance industry.[2][3]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]ethanone | [4][5] |
| Synonyms | p-Isobutylacetophenone, 1-(4-Isobutylphenyl)ethanone | [5] |
| CAS Number | 38861-78-8 | [5] |
| Molecular Formula | C12H16O | [5] |
| Molecular Weight | 176.25 g/mol | [5] |
| Appearance | Clear colourless to yellow oil/liquid | [2][6] |
Physicochemical Data
| Property | Value | Reference |
| Density | 0.952 g/cm³ | [7] |
| Boiling Point | 134-135 °C at 16 mmHg | [7] |
| Flash Point | 54 °C | [7] |
| Refractive Index | 1.5180 | [7] |
| Vapor Pressure | 0.75 Pa at 20 °C | [7] |
| Solubility | Miscible with chloroform (B151607) and methanol. Slightly miscible with water. | [8] |
| logP (Octanol/Water) | 3.4 | [9] |
Spectral Data
The structural elucidation of 4'-isobutylacetophenone is confirmed by various spectroscopic methods.
¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) | Reference |
| A | 7.872 | [10] |
| B | 7.219 | [10] |
| C | 2.562 | [10] |
| D | 2.518 | [10] |
| E | 1.886 | [10] |
| F | 0.901 | [10] |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Reference |
| 21.3 | [11] |
| 26.6 | [11] |
| 125.6 | [11] |
| 128.4 | [11] |
| 128.7 | [11] |
| 133.8 | [11] |
| 137.2 | [11] |
| 138.3 | [11] |
| 198.3 | [11] |
Mass Spectrometry Data
| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |
| 161 | 43 | 176 | [5] |
IR Spectral Data
The infrared spectrum conforms to the structure of 4'-isobutylacetophenone.[2] Key absorptions are expected for the carbonyl group (C=O) and aromatic C-H bonds.
Synthesis and Reactions
The primary industrial synthesis of 4'-isobutylacetophenone is through the Friedel-Crafts acylation of isobutylbenzene (B155976).[12] This compound is a pivotal intermediate in the greener, three-step Boots-Hoechst-Celanese (BHC) process for manufacturing Ibuprofen.[13][14]
Ibuprofen Synthesis via the BHC Process
The BHC process is a prime example of green chemistry, boasting a high atom economy of approximately 77-80%, a significant improvement over the original six-step Boots process which had an atom economy of around 40%.[13][15]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Ibuprofen from isobutylbenzene via the BHC process.
Step 1: Synthesis of 4'-Isobutylacetophenone (Friedel-Crafts Acylation)
This step involves the acylation of isobutylbenzene with acetic anhydride. Modern, greener approaches utilize solid acid catalysts like zeolite beta to avoid corrosive reagents like hydrogen fluoride (B91410) or aluminum chloride.[16]
-
Materials: Isobutylbenzene (40 mmol), acetic anhydride (10 mmol), Fe³⁺-exchanged zeolite beta catalyst (0.5 g).[16]
-
Procedure:
-
A mixture of isobutylbenzene, acetic anhydride, and the zeolite beta catalyst is stirred in a 50 ml round-bottomed flask under a nitrogen atmosphere.[16]
-
The reaction is heated to 130 °C.[16]
-
Reaction progress is monitored by gas chromatography (GC).[16]
-
Upon completion, the reaction mixture is cooled and the catalyst is separated by filtration.[16]
-
The crude product is obtained by distillation of the filtrate.[16]
-
Step 2: Hydrogenation of 4'-Isobutylacetophenone
The ketone is reduced to the corresponding alcohol via catalytic hydrogenation.
-
Materials: 4'-Isobutylacetophenone, 5% Pd/C catalyst, hydrogen gas.[17]
-
Procedure:
-
The purified 4'-isobutylacetophenone is placed in an autoclave.[17]
-
The 5% Pd/C catalyst is added.[17]
-
The autoclave is pressurized with hydrogen to approximately 7 bar.[17]
-
The reaction is maintained at 30 °C for 1 hour with stirring.[17]
-
After the reaction is complete, the catalyst is removed by filtration to yield 1-(4'-isobutylphenyl)ethanol with a reported yield of 96.6%.[17]
-
Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol to Ibuprofen
The final step involves the palladium-catalyzed carbonylation of the alcohol to form Ibuprofen.
-
Materials: 1-(4'-isobutylphenyl)ethanol, carbon monoxide, palladium(II) chloride, triphenylphosphine, and an inorganic acid.[17]
-
Procedure:
-
The alcohol intermediate is subjected to carbonylation with carbon monoxide in the presence of a palladium catalyst system.[17]
-
The reaction is carried out at an elevated pressure (e.g., 165 bar) and temperature (approximately 130 °C).[17]
-
Upon completion, the crude Ibuprofen is isolated.
-
Purification is typically achieved through crystallization to yield the final active pharmaceutical ingredient.
-
Mechanism of Action of Ibuprofen: COX Inhibition
As the downstream product of 4'-isobutylacetophenone, Ibuprofen's mechanism of action is of paramount importance. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][9] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][18]
Safety and Handling
4'-Isobutylacetophenone is a flammable liquid and vapor.[19] It may cause skin irritation and an allergic skin reaction.[20] It is also toxic to aquatic life with long-lasting effects.[19][20] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[20] It should be handled in a well-ventilated area and stored in a tightly closed container in a dry, cool place away from ignition sources.[4]
Conclusion
4'-Isobutylacetophenone is a compound of significant industrial importance, primarily due to its role as a direct precursor to Ibuprofen. A thorough understanding of its chemical properties, synthesis, and the mechanism of its downstream product is essential for professionals in pharmaceutical development and chemical research. The continued optimization of its synthesis, particularly through green chemistry principles, highlights its importance in sustainable pharmaceutical manufacturing.
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 448820500 [thermofisher.com]
- 3. CAS 38861-78-8: 4′-Isobutylacetophenone | CymitQuimica [cymitquimica.com]
- 4. news-medical.net [news-medical.net]
- 5. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chembk.com [chembk.com]
- 8. 4'-Isobutylacetophenone, 97% | Fisher Scientific [fishersci.ca]
- 9. ClinPGx [clinpgx.org]
- 10. 4'-(2-Methylpropyl)acetophenone(38861-78-8) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. patents.justia.com [patents.justia.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. spectrabase.com [spectrabase.com]
